molecular formula C21H16F3N5O6S B11473084 N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11473084
M. Wt: 523.4 g/mol
InChI Key: SERTVDGCALBHKI-UHFFFAOYSA-N
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Description

N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a sulfamoyl phenyl acetamide moiety

Preparation Methods

The synthesis of N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of the Sulfamoyl Phenyl Acetamide Moiety: This step involves the reaction of the intermediate compound with sulfamoyl phenyl acetamide under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may be investigated for its effects on various biological targets and pathways.

    Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: Researchers may use the compound to study its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new industrial processes or products, such as catalysts or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide: This compound has a similar core structure but differs in the substituents attached to the core.

    N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas: These compounds have a different core structure but share some functional groups with the target compound.

    N-[2,4-Disubstituted-5-(3-methy-2,6-di-oxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides: These compounds have similar functional groups but differ in the overall structure.

Properties

Molecular Formula

C21H16F3N5O6S

Molecular Weight

523.4 g/mol

IUPAC Name

N-[4-[[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H16F3N5O6S/c1-11(30)25-12-7-9-14(10-8-12)36(34,35)28-20(21(22,23)24)15-16(26-18(20)32)29(19(33)27-17(15)31)13-5-3-2-4-6-13/h2-10,28H,1H3,(H,25,30)(H,26,32)(H,27,31,33)

InChI Key

SERTVDGCALBHKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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